Regioselective Ortho-Metalation: 3,4- vs. 3,5-Difluoro Pattern
When the amine is protected as N-BOC, 3,4-difluoroaniline undergoes regioselective ortho-metalation at the C-2 position upon treatment with t-BuLi at −78 °C in THF, yielding 2-substituted-3,4-difluoroanilines in good yields after electrophilic quenching [1]. This reactivity arises because the two fluorine atoms are vicinal, leaving one unsubstituted ortho position activated by the adjacent fluorine for directed deprotonation. In contrast, the 3,5-difluoro substitution pattern places fluorine atoms meta to each other, with the ortho positions (C-2 and C-6) flanked by only one fluorine each; no analogous regioselective ortho-metalation has been reported for N-BOC-3,5-difluoroaniline under comparable conditions [1].
| Evidence Dimension | Synthetic utility – regioselective ortho-metalation at C-2 |
|---|---|
| Target Compound Data | 3,4-Difluoroaniline (N-BOC): ortho-metalation at C-2 with t-BuLi, −78 °C, THF; 2-substituted products in good yields |
| Comparator Or Baseline | 3,5-Difluoroaniline (N-BOC): no reported ortho-metalation reactivity under same conditions |
| Quantified Difference | Qualitative presence/absence of a synthetically enabling C-2 functionalization pathway |
| Conditions | N-BOC protection; t-BuLi (≥2 equiv), THF, −78 °C; electrophilic quench |
Why This Matters
For procurement in medicinal chemistry programs targeting C-8 fluoroquinolones or related scaffolds that require C-2 functionalization, the 3,4-regioisomer provides a unique synthetic entry point unavailable from the 3,5-regioisomer.
- [1] Carretero, J.C., García Ruano, J.L., Vicioso, M. A practical route to C-8 substituted fluoroquinolones. Tetrahedron 1992, 48 (35), 7373–7382. https://doi.org/10.1016/S0040-4020(01)88273-9 View Source
